molecular formula C11H14BrNO3 B13542760 Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate

Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate

Cat. No.: B13542760
M. Wt: 288.14 g/mol
InChI Key: DCOLVZMISTWWEQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of propanoic acid, featuring a brominated aromatic ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate typically involves the reaction of 3-amino-5-bromo-2-methoxybenzoic acid with methyl formate in the presence of a suitable solvent . The reaction mixture is then subjected to appropriate treatment, such as filtration and washing, to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the amino group.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The brominated aromatic ring and amino group allow it to bind to various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a brominated aromatic ring and an amino group makes it a versatile intermediate for various synthetic and research applications.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

methyl 2-amino-3-(5-bromo-2-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14BrNO3/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9H,6,13H2,1-2H3

InChI Key

DCOLVZMISTWWEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(C(=O)OC)N

Origin of Product

United States

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